Nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMMITUMNQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20, Array | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nonane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nonane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025796 | |
| Record name | Nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-84-2, 61193-19-9, 66039-00-7 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodyne S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066039007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9W3VH6G10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RA5D4EB8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Analytical Methodologies Utilizing Nonane
Nonane (B91170) as a Reference Standard in Chromatography
In the field of chromatography, reference standards are essential for the calibration of instruments and the identification and quantification of analytes. This compound's stability and known properties make it an excellent choice for these applications.
High-Performance Liquid Chromatography (HPLC) Calibration and Mobile Phase Applications
In High-Performance Liquid Chromatography (HPLC), n-nonane is utilized in several capacities to ensure the accuracy and reproducibility of analytical results. apcpure.com It is particularly valuable in the analysis of non-polar substances.
Detector Calibration: this compound can be used to calibrate HPLC detectors, such as ultraviolet (UV) or refractive index (RI) detectors. This helps in establishing baseline conditions and ensuring that the detector's response is consistent throughout the analysis of other compounds. apcpure.com
Internal Standard: It is employed as an internal standard for quantitative analysis. By adding a known amount of this compound to a sample, variations resulting from sample injection or detector response can be compensated for, leading to more accurate measurements of analyte concentrations. apcpure.com
Mobile Phase Component: this compound is often used as a component of the mobile phase, especially in normal-phase chromatography with non-polar stationary phases. Its role is to help separate compounds based on their polarity and hydrophobicity. apcpure.com
Table 1: Applications of this compound in HPLC
| Application | Function |
|---|---|
| Detector Calibration | Establishes baseline conditions and ensures consistent detector response. apcpure.com |
| Internal Standard | Compensates for variations in sample injection and detector response for accurate quantification. apcpure.com |
| Mobile Phase | Acts as a non-polar solvent to facilitate the separation of compounds based on hydrophobicity. apcpure.com |
Gas Chromatography (GC) Reference and Calibration Standards
This compound is widely used as a standard material for Gas Chromatography (GC), often supplied with a purity exceeding 99.5%. cymitquimica.comtcichemicals.com Its well-defined retention time and boiling point are crucial for calibrating GC systems and identifying other compounds in a mixture.
Reference Compound: In detailed hydrocarbon analysis (DHA), this compound serves as a key reference marker. For instance, in the analysis of petroleum naphthas, components that elute after n-nonane are often grouped and reported collectively as C10+. antpedia.comkelid1.ir
Retention Index Marker: Each compound eluting from a GC column is identified by comparing its retention index to a table of known indices. antpedia.com this compound is one of the reference compounds used to establish this table under specific analytical conditions. kelid1.ir
Table 2: Properties of GC-Grade n-Nonane
| Property | Value |
|---|---|
| Purity | ≥99.5% (GC) cymitquimica.comtcichemicals.com |
| Molecular Formula | C₉H₂₀ cymitquimica.com |
| Molecular Weight | 128.26 g/mol sigmaaldrich.comcymitquimica.com |
| Boiling Point | 151 °C sigmaaldrich.com |
| Density | 0.718 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.405 sigmaaldrich.com |
This compound as a High-Purity Solvent in Specialized Analyses
The high purity and specific solvency characteristics of n-nonane make it a valuable solvent in several specialized analytical and industrial fields.
Hydrocarbon Mixture Characterization in Petrochemical Analysis
This compound is integral to the analysis of complex hydrocarbon mixtures found in the petroleum industry. apcpure.com It is used as a solvent and a reference point in the characterization of products like petroleum naphthas, reformates, and alkylates. apcpure.comkelid1.ir
The standard test method D5134, for example, provides a detailed analysis of petroleum naphthas through n-nonane by capillary gas chromatography. antpedia.com In the field of petroleomics, the choice of solvent for extracting fractions like asphaltenes is critical. Research comparing n-heptane and n-nonane for asphaltene extraction found that the solvent choice influences the observed molecular profiles of the extracts. acs.orgnih.gov Specifically, n-nonane extracts showed a greater prevalence of species with lower double bond equivalents (DBEs), highlighting its role in accessing and characterizing different components of crude oil. acs.orgnih.gov
Solvent Applications in Organic Synthesis and Precision Environments
As a non-polar organic solvent, this compound is used in academic and research laboratories for organic synthesis, particularly when a hydrocarbon solvent is required. apcpure.comfinishingandcoating.com Its ability to dissolve non-polar compounds makes it suitable for specific reactions and extractions.
In precision environments, such as the manufacturing of medical devices, aerospace components, and electronics, high-purity solvents are required for cleaning parts and surfaces. researchgate.net Organic solvents are effective and simple to use for these high-precision cleaning applications. researchgate.net Hydrocarbon fluids, which include paraffinic cleaning agents with carbon chains typically from 9 to 15 atoms, are used in these settings. finishingandcoating.com
Environmental Monitoring for Volatile Organic Compound (VOC) Testing
Volatile Organic Compounds (VOCs) are chemicals emitted as gases from various solids and liquids that can impact environmental and indoor air quality. apcpure.comnih.gov Monitoring and testing for VOCs is crucial for human health and environmental protection. researchgate.net
This compound itself can be a VOC, as it is one of the compounds that can be released by plants in response to biotic and abiotic conditions. researchgate.net In environmental analysis, high-purity this compound is used as a calibration standard for the accurate detection and quantification of VOCs in air, water, and soil samples. apcpure.com Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to identify and measure the concentration of various VOCs, including this compound, in environmental samples. nih.gov
Table 3: Common VOCs in Environmental Monitoring
| Compound Class | Examples |
|---|---|
| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene, Xylene nih.gov |
| Halogenated Hydrocarbons | Trichloroethylene, Vinyl Chloride nih.gov |
| Alkanes | This compound, Decane researchgate.net |
| Alcohols | 2-Propanol researchgate.net |
| Aldehydes | Formaldehyde |
Combustion Chemistry and Reaction Kinetics of N Nonane
Detailed Chemical Kinetic Modeling of n-Nonane Combustion
An accurate and detailed chemical kinetic model is fundamental to understanding the complex reaction networks involved in the combustion of hydrocarbon fuels. acs.org For n-nonane, significant research has been dedicated to developing and validating such models to accurately predict its combustion characteristics across a wide range of conditions.
Development and Validation of Reaction Mechanisms
Detailed chemical kinetic reaction mechanisms have been developed to describe the pyrolysis and oxidation of n-nonane, among other n-alkanes. llnl.govresearchgate.net These mechanisms are comprehensive, incorporating both high-temperature and low-temperature reaction pathways. llnl.govresearchgate.net The foundation for these models often lies in previously established mechanisms for primary reference fuels like n-heptane and iso-octane. llnl.govresearchgate.net The development process utilizes established reaction class rules to ensure consistency and parallelism across different n-alkane fuels. researchgate.net
Validation is a critical step in mechanism development, ensuring the model's predictions align with real-world phenomena. For n-nonane models, validation is achieved through extensive comparison between computed results and experimental data from a variety of laboratory setups. llnl.gov These include:
Shock Tubes
Flow Reactors
Jet-Stirred Reactors
The validation process covers a broad spectrum of experimental conditions, with pressures ranging from 1 to 80 atm, temperatures from 650 to 1600 K, and equivalence ratios from lean (0.2) to rich (1.5), including pyrolysis. llnl.gov The combination of ignition delay time data and species concentration measurements provides a stringent test for the chemical kinetic mechanisms. llnl.gov
Computational Approaches for Mechanism Generation (e.g., ReaxGen)
The generation of complex reaction mechanisms is often facilitated by computational tools. One such tool, ReaxGen, has been used to propose new, detailed mechanisms for the low-temperature combustion of n-nonane. acs.orgresearchgate.net This approach allows for the systematic construction of the intricate reaction networks that govern low-temperature chemistry, which is critical for predicting phenomena like negative-temperature-coefficient (NTC) behavior. acs.orgacs.org The EXGAS code system is another example of a computational tool used to generate kinetic mechanisms for n-alkanes, addressing both high and low-temperature oxidation regimes. osti.gov
Comparison with International Mainstream Combustion Models (e.g., LLNL, JetSurf)
Newly developed mechanisms for n-nonane are often benchmarked against established, internationally recognized models to assess their performance and reliability. acs.orgacs.org Two prominent mainstream models used for comparison are the Lawrence Livermore National Laboratory (LLNL) model and the JetSurf 2.0 model. acs.orgacs.org
Comparisons have shown that newly proposed mechanisms, such as those generated using ReaxGen, can offer better predictions of n-nonane's ignition delay characteristics across a wide range of conditions compared to some existing models. acs.orgacs.org
LLNL Model: The LLNL mechanism for n-alkanes, including n-nonane, provides a detailed description of both high- and low-temperature chemistry. llnl.govresearchgate.net It generally shows good agreement with experimental data for ignition and combustion characteristics at various equivalence ratios. acs.org However, under certain conditions, such as rich combustion, its predictions can be slightly higher than experimental data. acs.orgresearchgate.net
JetSurf 2.0 Model: The JetSurf 2.0 model, based on the USC Mech II core mechanism, performs well in predicting laminar flame speeds for large hydrocarbons. acs.orgacs.org However, a significant limitation of the JetSurf 2.0 model is its lack of low-temperature reaction classes for n-nonane. acs.orgacs.org Consequently, it can predict high-temperature ignition characteristics reasonably well but fails to reproduce the NTC behavior observed in n-nonane combustion. acs.orgacs.org
Experimental Investigations of n-Nonane Combustion Characteristics
Experimental studies are essential for providing the foundational data needed to develop and validate kinetic models. For n-nonane, two primary experimental configurations are used to investigate its combustion behavior: shock tubes and jet-stirred reactors.
Ignition Delay Time Studies in Shock Tubes
Shock tubes are a principal tool for measuring ignition delay times (IDT), a key parameter for validating chemical kinetic models. youtube.com In these experiments, a mixture of n-nonane and air (or an oxidizer diluted in an inert gas) is rapidly heated and compressed by a shock wave, and the time until ignition is measured. researchgate.net
Studies on n-nonane have been conducted over a broad range of conditions. researchgate.net For instance, ignition delay times for n-nonane/air mixtures have been measured at pressures of 2, 5, and 15 atm for a fuel-lean equivalence ratio (Φ = 0.5). researchgate.net Research has shown that n-nonane ignition delay times have a strong dependence on the equivalence ratio. researchgate.net Comparisons with other large n-alkanes (from n-heptane to n-tetradecane) indicate that the length of the carbon chain has little influence on ignition delay times. researchgate.net
| Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Diluent |
|---|---|---|---|
| ~1 and ~10 | 530 - 1591 | 0.5, 1.0, 2.0 | >97% Inert Gas |
| 2, 5, 15 | Not Specified | 0.5 | Air |
| 5 | Not Specified | 1.0, 2.0 | Air |
Species Concentration Evolution in Jet-Stirred Reactors (JSR)
Jet-stirred reactors (JSRs) are ideal continuously stirred-tank reactors used for gas-phase kinetic studies, particularly for the oxidation and pyrolysis of fuels. researchgate.net In a JSR experiment, reactants are continuously fed into a reactor where they are rapidly mixed, allowing for the study of chemical kinetics at steady state under well-controlled conditions. kaust.edu.sa The evolution of reactant conversion and the mole fractions of various reaction products are measured as a function of temperature, residence time, pressure, and inlet gas composition. researchgate.net
For n-nonane, JSR studies have been crucial for investigating low-temperature (low-T) oxidation. kaust.edu.saacs.org In one study, the low-T oxidation of n-nonane was examined at near-atmospheric pressure under fuel-lean conditions (Φ = 0.5) over a temperature range of 500–770 K. kaust.edu.saacs.org Reactants, intermediates, and final products were identified and quantified using techniques like gas chromatography and mass spectrometry. kaust.edu.saacs.org These experiments provide detailed species concentration data that are invaluable for refining the low-temperature pathways in kinetic models. llnl.gov The data helps to clarify the formation mechanisms of various isomers and other crucial compounds formed during low-temperature oxidation. acs.org
| Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Residence Time (s) | Initial Fuel Concentration |
|---|---|---|---|---|
| Near-atmospheric | 500 - 770 | 0.5 | 2 | 5000 ppm |
| 1 and 10 | Not Specified | 0.5, 1.0, 2.0 | 0.07 and 0.7 | 0.1% n-nonane in nitrogen |
Laminar Flame Propagation Speed Measurements
The laminar flame speed is a fundamental property of a combustible mixture, representing the velocity at which a planar, unstretched flame front propagates relative to the unburned gas. It is a key parameter for validating chemical kinetic models and designing combustion systems. Experimental measurements of the laminar flame speed of n-nonane have been conducted to characterize its combustion behavior.
In one such study, laminar flame speeds of n-nonane in air were measured at an initial pressure of 1 atm and preheated initial temperatures of 130 °C (403.15 K) and 170 °C (443.15 K). The experiments revealed that under fuel-lean conditions, n-nonane exhibits a higher laminar flame speed compared to other C9 compounds like methyl octanoate and methylcyclohexane. For instance, at an initial temperature of 170 °C, the peak laminar flame speed for n-nonane was observed to be approximately 67 cm/s at an equivalence ratio (φ) of about 1.07. The differences in flame speed were more pronounced under fuel-lean conditions.
The following table presents the measured laminar flame speeds of n-nonane/air mixtures at atmospheric pressure and an initial temperature of 170 °C for various equivalence ratios.
| Equivalence Ratio (φ) | Laminar Flame Speed (cm/s) |
|---|---|
| 0.8 | 51.7 |
| 1.0 | 64.75 |
| 1.07 | ~67 |
| 1.2 | 53.8 |
Obtaining reliable laminar flame speed data at elevated pressures is challenging due to the increased susceptibility of premixed flames to instabilities. However, such data is crucial for engine-relevant conditions. Studies on similar n-alkanes, like n-heptane, have utilized constant volume combustion chambers to measure laminar burning velocities at pressures up to 25 bar, providing valuable insights into the high-pressure combustion behavior of these fuel components.
Mechanistic Insights into Low-Temperature Combustion Phenomena
The combustion of n-nonane, particularly at low to intermediate temperatures, exhibits complex chemical kinetics that are critical for understanding phenomena such as engine knock.
Sensitivity Analysis of Key Reactions Affecting Ignition
Sensitivity analysis is a powerful tool used to identify the elementary reactions that have the most significant influence on a particular combustion characteristic, such as ignition delay time. For n-nonane combustion, sensitivity analyses reveal that the key reactions controlling ignition differ significantly between high and low-temperature regimes.
In the low-temperature and NTC regions, the ignition of n-nonane is highly sensitive to the reactions involving the formation and decomposition of alkylperoxy (RO₂) and hydroperoxyalkylperoxy (O₂QOOH) radicals. Specifically, reactions such as the abstraction of a hydrogen atom from the fuel by the OH radical (n-C₉H₂₀ + OH <=> C₉H₁₉ + H₂O) are crucial for initiating the reaction sequence. Subsequent reactions involving the addition of O₂ to the nonyl radical (C₉H₁₉) and the isomerization of the resulting peroxy radical (C₉H₁₉O₂) are rate-limiting steps that significantly promote ignition at low temperatures. upm.es Conversely, reactions that inhibit ignition often involve the formation of less reactive species.
Reaction Path Analysis and Conversion Fractions
Reaction path analysis provides a detailed view of the dominant chemical pathways through which a fuel is consumed and intermediates are formed and consumed during combustion. For n-nonane at low temperatures (around 700 K), the initial consumption is dominated by H-atom abstraction reactions, which produce five different isomers of the nonyl radical (C₉H₁₉).
These alkyl radicals then predominantly react with molecular oxygen to form peroxy radicals (ROO•). These peroxy radicals can then undergo internal H-atom abstraction (isomerization) to form hydroperoxyalkyl radicals (•QOOH). The subsequent addition of a second O₂ molecule to •QOOH and further reactions lead to chain-branching, which is characteristic of low-temperature combustion. A significant portion of n-nonane is converted through these complex decomposition pathways, leading to the formation of various oxygenated intermediates, including aldehydes, ketones, and cyclic ethers. upm.es
Applications in Fuel Research and Engine Efficiency Studies
The combustion properties of n-nonane make it a relevant component for studying and simulating the behavior of real-world fuels, thereby aiding in the development of more efficient and cleaner engines.
Octane Rating and Hydrocarbon Behavior Simulation in Fuel Blends
While octane number is the primary metric for gasoline's resistance to knock in spark-ignition engines, the analogous property for diesel fuel is the cetane number, which characterizes ignition delay. As a significant component of diesel and jet fuel, n-nonane's cetane number is of particular importance. sae.org Experimental data indicates that n-nonane has a cetane number of approximately 74.
In the context of gasoline, the octane number of n-alkanes generally decreases with increasing chain length. While n-heptane is a primary reference fuel with an octane number of zero, n-nonane has a very low, even negative, octane rating. Some studies have noted that the reported Blending Octane Number (BON) for n-nonane appears to be an outlier in trends observed for other n-alkanes, suggesting potential complexities in its experimental determination. cerfacs.fr
Due to its presence in diesel and jet fuels, n-nonane is often included as a component in surrogate fuel mixtures designed to mimic the combustion behavior of these complex fuels. These surrogates are essential for computational fluid dynamics (CFD) simulations of engine combustion, allowing researchers to model processes like ignition, flame propagation, and pollutant formation with greater accuracy. By accurately representing the chemical kinetics of components like n-nonane, these simulations contribute to the design of more efficient engines with lower emissions.
Controlled Testing Environments for Gasoline and Jet Fuel Combustion
The study of n-nonane's combustion chemistry and reaction kinetics is crucial due to its role as a representative paraffin component in petroleum-based fuels like kerosene, diesel, and jet fuel acs.orgwikipedia.org. To develop clean and efficient combustion technologies, a thorough understanding of the fuel's behavior under various conditions is necessary acs.org. Controlled laboratory environments allow researchers to isolate and study specific combustion phenomena, providing essential data for the development and validation of detailed chemical kinetic models acs.orgresearchgate.net. Key experimental apparatuses used for these investigations include shock tubes, rapid compression machines, and jet-stirred reactors acs.org.
Shock Tubes
Shock tubes are primary tools for studying ignition delay times at high temperatures acs.org. In these devices, a mixture of fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time until ignition is precisely measured acs.org. Systematic studies on n-nonane/air mixtures have been conducted in shock tubes across a wide range of conditions. For instance, ignition delay experiments have been performed at temperatures from 684 K to 1448 K, pressures between 2.0 and 15.0 atm, and equivalence ratios (φ) of 0.5, 1.0, and 2.0 acs.org.
Improvements have been made to detailed chemical kinetics mechanisms for n-nonane oxidation by using data from shock tube experiments as a metric uga.edu. Researchers have analyzed the time histories of excited-state species like OH* to refine these models, particularly in the high-temperature regime (T > 1100 K) and under fuel-rich conditions uga.edu.
Rapid Compression Machines (RCMs)
Rapid compression machines (RCMs) are designed to simulate the single compression stroke of an internal combustion engine, making them ideal for investigating autoignition chemistry at low-to-intermediate temperatures (600–1100 K) and elevated pressures universityofgalway.ieuniversityofgalway.ie. These conditions are often characterized by slower reactivity that may not be suitable for study in shock tubes universityofgalway.ie. RCMs allow for longer experimental durations, providing access to the negative-temperature-coefficient (NTC) behavior, a phenomenon where the ignition delay time increases with temperature in a certain range researchgate.net. The combination of data from RCMs and shock tubes enables the validation and refinement of reaction mechanisms over a broad spectrum of temperatures and pressures universityofgalway.ie.
Jet-Stirred Reactors (JSRs)
Jet-stirred reactors (JSRs) are used to study the evolution of species concentrations during oxidation over a wide range of conditions acs.org. In a JSR, reactants are continuously fed into a well-mixed reactor, allowing for the study of chemical kinetics at a constant temperature and pressure. Research on n-nonane oxidation in JSRs has provided fundamental data for verifying the accuracy of combustion mechanisms acs.org. For example, experiments have tracked the concentration profiles of key species such as n-nonane, ethylene (C₂H₄), methane (CH₄), formaldehyde (CH₂O), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen (H₂), and water (H₂O) acs.org.
Research Findings and Kinetic Modeling
The experimental data gathered from these controlled environments are foundational for creating and validating detailed chemical kinetic models acs.org. Models such as the LLNL model and JetSurf 2.0 have been used to describe n-nonane combustion, although research has shown that newer, automatically generated mechanisms can better predict ignition characteristics across a wide range of conditions acs.orgresearchgate.net. The validation process involves comparing simulation results from these models against experimental data on ignition delay times, species concentrations, and laminar flame speeds acs.org. This rigorous comparison helps to identify key reactions that influence ignition and to refine the models for greater predictive accuracy acs.orgresearchgate.net.
The table below summarizes the conditions of various experimental measurements reported in the literature for n-nonane combustion, which serve as validation targets for kinetic models.
| Experiment Type | Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Reactant Composition (%) |
|---|---|---|---|---|
| Shock Tube | 684 - 1448 | 2.0 - 15.0 | 0.5, 1.0, 2.0 | n-C9H20/air |
| Jet-Stirred Reactor (JSR) | Not specified | 10 | 0.5 | 0.1% n-C9H20 in N2 |
| Shock Tube (OH* measurements) | > 1100 | 1.5 - 10.5 | 0.5, 1.0, 2.0 | Not specified |
Environmental Fate and Biogeochemical Transformation of Nonane
Atmospheric Chemistry and Environmental Persistence
Once volatilized into the atmosphere, nonane (B91170) is expected to exist predominantly as a vapor due to its vapor pressure of 4.45 mm Hg at 25°C. nih.gov Its atmospheric journey is characterized by reactions with photochemically produced oxidants and subsequent transport.
The primary removal pathway for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. mdpi.comresearchgate.net These highly reactive radicals initiate the oxidation of this compound, leading to its degradation. researchgate.net The rate constant for the gas-phase reaction of n-nonane with OH radicals has been determined in several studies.
At 298 K, a rate constant of (1.13 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ has been reported. acs.org Another study provides a value of 9.76 ± 0.27 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 299 ± 2 K. copernicus.org The rate of this reaction is temperature-dependent, with an Arrhenius expression of k = (4.35 ± 0.49) × 10⁻¹¹ exp[(−411 ± 32)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 240−340 K. acs.org
The atmospheric half-life of this compound can be estimated based on its reaction rate with OH radicals. Assuming a typical atmospheric OH radical concentration, the half-life of vapor-phase n-nonane is calculated to be approximately 1.1 days. nih.gov This relatively short half-life indicates that this compound does not persist for extended periods in the atmosphere. iastate.edu
Table 1: Reaction Rate Constants for n-Nonane with OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 299 ± 2 | 9.76 ± 0.27 x 10⁻¹² | copernicus.org |
| 298 | (1.13 ± 0.12) × 10⁻¹¹ | acs.org |
| 288 | Not specified | mdpi.com |
| 248 | Not specified | mdpi.com |
| 240-340 | k = (4.35 ± 0.49) × 10⁻¹¹ exp[(−411 ± 32)/T] | acs.org |
In the presence of nitrogen oxides (NOx), the atmospheric oxidation of this compound can lead to the formation of organic nitrates. researchgate.netnih.gov The initial reaction with OH radicals abstracts a hydrogen atom from the this compound molecule, forming an alkyl radical (R•). This alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). researchgate.net
The fate of the peroxy radical is a critical branch point. It can react with nitric oxide (NO) through two main pathways: one leading to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂), and a minor channel that results in the formation of an alkyl nitrate (B79036) (RONO₂). researchgate.netacs.org
The formation of peroxynonanyl nitrates would follow the general mechanism for peroxyacyl nitrates (PANs), where the alkoxy radical undergoes further reactions. However, for alkanes, the primary nitrate-forming pathway is through the RO₂ + NO reaction. The resulting nonyl nitrates are thermally stable and can contribute to the long-range transport of NOx. nih.gov The yield of alkyl nitrates from the daytime reaction of peroxy radicals with NO is an important factor in atmospheric chemistry. copernicus.org
The atmospheric transport and distribution of this compound are governed by meteorological conditions and its relatively short atmospheric lifetime. copernicus.orgmit.edu As a volatile organic compound (VOC), it can be transported over regional scales before being removed by chemical reactions. nih.gov Its distribution will be influenced by the proximity to emission sources, such as areas with significant petroleum use. texas.gov While its lifetime of about a day limits its potential for long-range hemispheric or global transport, it can still contribute to air quality issues downwind of source regions.
Terrestrial and Aquatic Environmental Mobility and Volatilization
Should this compound be released to land or water, its movement and persistence are dictated by its physical and chemical properties, particularly its low water solubility and high volatility.
The mobility of organic compounds in soil is largely determined by their tendency to adsorb to soil particles, a process quantified by the soil adsorption coefficient (Koc). chemsafetypro.comecetoc.org For non-polar organic compounds like this compound, adsorption is primarily to the organic carbon fraction of the soil. ecetoc.org
This compound is expected to volatilize rapidly from both moist and dry soil surfaces. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For n-nonane, this constant is estimated to be 3.4 atm-cu m/mole, which indicates rapid volatilization from water surfaces. nih.govnoaa.govnist.govcopernicus.org
From moist soil, the presence of water enhances volatilization. Water molecules are polar and compete effectively with non-polar compounds like this compound for adsorption sites on soil particles, increasing the amount of this compound in the soil air and available for volatilization. rivm.nl As long as the soil surface remains moist, volatilization can be a significant dissipation pathway. researchgate.net
From dry soil surfaces, volatilization is also expected to occur, driven by this compound's vapor pressure. However, if the surface layer of the soil becomes dry, volatilization rates can be significantly reduced as the compound adsorbs more strongly to the dry soil particles. rivm.nlresearchgate.net Rewetting of the soil can then increase the volatilization rate again. rivm.nl
Table 2: Physical Properties of n-Nonane Influencing Environmental Fate
| Property | Value | Implication |
|---|---|---|
| Vapor Pressure (25°C) | 4.45 mm Hg nih.gov | High tendency to exist as a vapor in the atmosphere. |
| Henry's Law Constant | 3.4 atm-m³/mol nih.gov | Rapid volatilization from water surfaces. |
| Log Kow | 5.65 (estimated) | High potential for adsorption to soil organic carbon, indicating low mobility. |
| Water Solubility | 0.22 mg/L nih.gov | Low solubility limits leaching and enhances partitioning to air and soil organic matter. |
Microbial Biodegradation and Bioremediation Strategies
The primary mechanism for the environmental degradation of n-alkanes like this compound is microbial biodegradation. A wide variety of indigenous microorganisms, including bacteria, fungi, and yeasts, possess the enzymatic machinery to utilize alkanes as a source of carbon and energy. researchgate.netnih.gov The degradation can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more rapid and efficient. frontiersin.orgnih.govomicsonline.org
Aerobic Degradation:
Under aerobic conditions, the initial step in n-alkane metabolism is the oxidation of the terminal methyl group, a reaction catalyzed by monooxygenase enzymes, most notably alkane hydroxylases (e.g., AlkB). researchgate.netnih.govresearchgate.net This enzymatic reaction incorporates one atom of molecular oxygen into the this compound molecule to form the corresponding primary alcohol, 1-nonanol. researchgate.net
The degradation pathway proceeds through successive oxidation steps:
Hydroxylation: this compound is oxidized to 1-nonanol by an alkane monooxygenase.
Dehydrogenation: The 1-nonanol is then oxidized to the corresponding aldehyde, nonanal, by an alcohol dehydrogenase.
Further Oxidation: Nonanal is subsequently oxidized to a fatty acid, nonanoic acid, by an aldehyde dehydrogenase. researchgate.net
β-Oxidation: The resulting nonanoic acid enters the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biosynthesis of cellular components. researchgate.net
This terminal oxidation pathway is the most common aerobic degradation route for n-alkanes. frontiersin.orgnih.gov
| Step | Reactant | Enzyme Class | Product |
| 1 | n-Nonane | Alkane Monooxygenase | 1-Nonanol |
| 2 | 1-Nonanol | Alcohol Dehydrogenase | Nonanal |
| 3 | Nonanal | Aldehyde Dehydrogenase | Nonanoic Acid |
| 4 | Nonanoic Acid | Acyl-CoA Synthetase & β-oxidation enzymes | Acetyl-CoA |
Anaerobic Degradation:
In the absence of oxygen, certain anaerobic bacteria can degrade n-alkanes, although the process is significantly slower. nih.govresearchgate.net These pathways utilize alternative electron acceptors such as nitrate or sulfate. frontiersin.orgnih.gov The initial activation of the chemically inert alkane molecule without oxygen is a key challenge. Two primary mechanisms have been identified:
Fumarate (B1241708) Addition: The alkane is added across the double bond of a fumarate molecule, a reaction catalyzed by an alkylsuccinate synthase. This forms a substituted succinate (B1194679) derivative that can be further metabolized. frontiersin.orgnih.gov
Carboxylation: In some cases, direct carboxylation of the alkane has been proposed as an initial activation step. frontiersin.orgnih.gov
The rate and extent of this compound biodegradation in the environment are controlled by a combination of physical, chemical, and biological factors.
Oxygen Availability: The presence of molecular oxygen is a critical factor. Aerobic degradation of alkanes is significantly faster and more widespread than anaerobic degradation. omicsonline.orgresearchgate.net Therefore, in oxygen-rich environments like surface soils and aerated waters, this compound biodegradation is much more efficient.
Nutrient Availability: Microbial growth and enzymatic activity depend on the availability of essential nutrients, particularly nitrogen and phosphorus. In many hydrocarbon-contaminated environments, these nutrients become the limiting factor for bioremediation. nih.gov
Temperature: Microbial activity is temperature-dependent. The degradation rate of n-alkanes generally increases with temperature up to an optimal point for the specific microbial community. nih.gov Lower temperatures, such as those found in deep-sea environments or cold climates, can significantly slow down biodegradation rates. nih.govnih.gov
pH: The pH of the soil or water can affect microbial metabolism. Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 8.
Bioavailability: this compound has low water solubility. Microorganisms can only degrade compounds that are available to them. The production of biosurfactants by some bacteria can emulsify hydrocarbons, increasing their surface area and bioavailability for microbial uptake. researchgate.net
Alkane Chain Length: Medium-chain n-alkanes (approximately C10 to C24) are often degraded more readily than very short-chain (which can be toxic to some microbes) or very long-chain alkanes (which are more solid and less bioavailable). nih.gov this compound, being a C9 alkane, is generally considered to be readily biodegradable.
| Factor | Optimal Condition for Biodegradation | Rationale |
| Oxygen | Aerobic (Presence of O₂) | Aerobic pathways are energetically more favorable and faster. omicsonline.orgresearchgate.net |
| Nutrients | Sufficient Nitrogen & Phosphorus | Essential for microbial growth and synthesis of enzymes. nih.gov |
| Temperature | Moderate (e.g., 20-30°C) | Optimizes microbial metabolic and enzymatic rates. nih.gov |
| pH | Neutral (6-8) | Supports the growth of most hydrocarbon-degrading microbes. |
| Bioavailability | High (e.g., emulsified) | Increased contact between microbes and the hydrocarbon substrate. |
To accelerate the cleanup of sites contaminated with hydrocarbons like this compound, several enhanced bioremediation techniques are employed. These strategies aim to overcome the rate-limiting factors present in the environment. cpeo.org
Biostimulation: This is one of the most common approaches and involves the addition of nutrients (primarily nitrogen and phosphorus) and an electron acceptor (like oxygen) to stimulate the growth and activity of the indigenous hydrocarbon-degrading microbial population. mdpi.comnesciences.com Oxygen can be supplied by injecting air or pure oxygen (bioventing) or by adding chemical compounds that release oxygen, such as hydrogen peroxide or oxygen-releasing compounds (ORCs). cpeo.orgabdn.ac.ukijcrar.com
Bioaugmentation: This technique involves the introduction of specific, pre-grown microbial strains or consortia with a high capacity for degrading the target contaminants into the contaminated site. nesciences.comfrontiersin.org This is particularly useful in environments where the native microbial population is insufficient or lacks the specific degradation capabilities. nesciences.com
Landfarming: An ex-situ technique where contaminated soil is excavated and spread over a prepared land surface. frontiersin.org The soil is periodically tilled to improve aeration, and nutrients and water are added to optimize conditions for microbial degradation.
Biopiles: Similar to landfarming, this ex-situ method involves piling the excavated contaminated soil into heaps. nih.gov Aeration is provided through a network of pipes (B44673) embedded in the pile, and moisture and nutrient levels are controlled to enhance microbial activity. nih.gov
Bioreactors: For more contained and rapid treatment, contaminated soil or water can be treated in a bioreactor. frontiersin.orgnih.gov This allows for precise control over environmental parameters such as temperature, pH, nutrient levels, and oxygen supply, thereby maximizing degradation rates. nih.gov
Molecular Interactions and Phase Behavior Involving Nonane
Thermodynamic and Spectroscopic Studies of Nonane-Containing Mixtures
The study of thermodynamic properties such as excess molar volumes and isentropic compressibilities provides significant insights into the nature and extent of molecular interactions in binary liquid mixtures. These properties are sensitive to differences in molecular size, shape, and the forces of interaction between component molecules.
Excess molar volume (VE) is the deviation of the molar volume of a real mixture from that of an ideal mixture. A negative VE suggests the presence of strong specific interactions (like hydrogen bonding or dipole-dipole interactions) or interstitial accommodation due to differences in molecular size and shape, leading to a more compact packing of molecules. Conversely, a positive VE indicates that the interactions between unlike molecules are weaker than those between like molecules, or that steric hindrance prevents efficient packing.
Isentropic compressibility (κₛ) measures the relative volume change of a fluid as a response to a pressure change at constant entropy. The deviation from ideal isentropic compressibility (κₛE) provides information about intermolecular interactions. Negative values of κₛE are typically associated with strong interactions that lead to a less compressible mixture.
In binary mixtures of alkanes and alkanols, the thermodynamic behavior is governed by a balance of forces. Alkanols like 1-propanol are self-associated through hydrogen bonds. When mixed with a nonpolar alkane like This compound (B91170), the breaking of these alcohol-alcohol hydrogen bonds occurs, which contributes positively to the excess molar volume. Simultaneously, weak dipole-induced dipole interactions between the alcohol and this compound molecules can lead to a negative contribution.
For the binary system of 1,3-Dioxolane and Nonanol at 298.15K, studies have shown that the excess molar volumes are negative across the entire composition range. scirea.org This indicates that the interactions leading to volume contraction, such as the fitting of the smaller 1,3-Dioxolane molecules into the structure of the larger nonanol molecules, dominate over the volume expansion caused by the breaking of hydrogen bonds in nonanol. scirea.org
Table 1: Excess Molar Volume (VE) for 1,3-Dioxolane + Nonanol System at 298.15 K
| Mole Fraction of 1,3-Dioxolane (x₁) | Excess Molar Volume (VE) (cm³·mol⁻¹) |
|---|---|
| 0.1158 | -0.101 |
| 0.2229 | -0.189 |
| 0.3221 | -0.261 |
| 0.4143 | -0.312 |
| 0.4998 | -0.345 |
| 0.5794 | -0.352 |
| 0.6533 | -0.339 |
| 0.7221 | -0.306 |
| 0.7860 | -0.259 |
| 0.8455 | -0.201 |
| 0.9008 | -0.134 |
Data derived from studies on binary mixtures of 1,3-Dioxolane with n-alkanols. scirea.org
The concept of intermolecular free length (Lf) is another crucial parameter derived from ultrasonic velocity and density measurements. It is defined as the distance between the surfaces of adjacent molecules. A decrease in intermolecular free length suggests that molecules are closer together, indicating stronger intermolecular interactions. The study of excess intermolecular free length (LfE) helps in understanding the nature of molecular interactions in liquid mixtures.
Changes in intermolecular free length are inversely related to changes in ultrasonic velocity; an increase in velocity implies a decrease in free length and compressibility, suggesting stronger interactions. In mixtures like this compound and 1-propanol, the addition of the non-polar this compound molecules would disrupt the hydrogen-bonded structure of the alcohol, which would be expected to increase the intermolecular free length. However, the formation of new, weaker interactions and packing effects can counteract this. The sign and magnitude of the deviation from ideal behavior depend on the balance of these competing effects.
Interfacial Phenomena and Surfactant Interactions
The interface between two immiscible liquids, such as this compound and water, is a region of significant interest. The high interfacial tension between a nonpolar hydrocarbon like this compound and polar water arises from the strong cohesive forces within water (hydrogen bonding) compared to the weaker adhesive forces (van der Waals forces) between water and this compound.
Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. When introduced into a this compound-water system, surfactant molecules preferentially migrate to the interface. They orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails extending into the this compound phase.
This arrangement disrupts the strong cohesive forces at the water's surface and introduces a mediating layer between the two bulk phases, which significantly lowers the interfacial tension. The reduction in interfacial tension facilitates the mixing of the two phases, which is the principle behind emulsification. The effectiveness of a surfactant in reducing interfacial tension depends on its chemical structure, concentration, and the specific conditions of the system, such as temperature and the presence of salts. For instance, nonionic surfactants with a higher number of methyl groups in their structure can be particularly effective at lowering the interfacial energy at a hydrocarbon-water interface.
This compound in Extraction and Separation Processes
The choice of solvent in the extraction of asphaltenes from crude oil significantly impacts the compositional profile of the extracted material. Asphaltenes are a solubility class of compounds that are insoluble in light n-alkanes but soluble in aromatic solvents like toluene. nih.govacs.org Traditionally, n-heptane is used for this purpose; however, research has shown that using a higher molecular weight n-alkane like n-nonane results in a different asphaltene composition. nih.govacs.org
A comparative study on two Middle Eastern petroleum samples demonstrated that the solvent choice influences the accessibility of different chemical species, thereby altering the molecular profiles of the extracted asphaltenes. acs.org The use of n-nonane as the extraction solvent was found to affect the observed heteroatom class profiles and the compositional boundaries of the extracted asphaltenes, including the number of components detected and their molecular weight ranges. acs.org
Specifically, asphaltenes extracted with n-heptane showed a broader range of carbon numbers, spanning from 14 to 85, compared to n-nonane-extracted asphaltenes, which had a carbon number range of 20 to 79. acs.org Furthermore, the extracts produced using n-nonane displayed a greater prevalence of species with a lower double bond equivalent (DBE), which is a measure of the degree of unsaturation. nih.gov
Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) analysis revealed that n-heptane extraction yielded a greater number of unique compositions compared to n-nonane extraction. acs.org For one of the crude oil samples, n-heptane extraction resulted in 18,549 unique compositions, while n-nonane extraction yielded 5,313. acs.org
The following table provides a comparative overview of the characteristics of asphaltenes extracted using n-heptane versus n-nonane from a representative crude oil sample:
| Feature | n-Heptane Extracted Asphaltenes | n-Nonane Extracted Asphaltenes |
| Carbon Number Range | 14 - 85 | 20 - 79 |
| Double Bond Equivalent (DBE) | Higher prevalence of higher DBE species | Greater prevalence of lower DBE species |
| Number of Unique Compositions (Crude 1) | 18,549 | 5,313 |
| Number of Unique Compositions (Crude 2) | 16,438 | 5,971 |
| Common Heteroatom Classes (Crude 1) | Ss and Ss[H] | OoSs |
Advanced Synthetic Methodologies for Nonane Derived Frameworks
Stereoselective Synthesis of Bicyclo[X.Y.Z]nonane Systems
Stereoselectivity is paramount in the synthesis of complex molecules, as different stereoisomers can exhibit vastly different biological activities. The construction of bicyclic This compound (B91170) systems with defined stereochemistry is an active area of investigation.
Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]this compound Frameworks
Organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules, including complex bicyclic structures like bicyclo[3.3.1]nonanes. This approach offers advantages such as mild reaction conditions and the avoidance of potentially toxic metal catalysts. Recent advancements in this field have focused on developing efficient organocatalytic asymmetric transformations to access chiral bicyclo[3.3.1]this compound units citedrive.com. These methodologies often involve reaction types such as desymmetrization and cascade reactions of prochiral starting materials citedrive.com. The synthetic strategy, reaction mechanism, substrate scope, and synthetic applications of these catalytic reactions are actively being explored to motivate further development citedrive.com. For example, an enantioselective formal [3+3] annulation reaction of cyclic ketones with enones has been developed, utilizing pyrrolidine-thiourea or N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide as organocatalysts to yield bicyclo[3.3.1] adducts with good enantioselectivities acs.org. Another approach involves a switchable asymmetric regioselective sulfenocyclization of cyclohexa-1,4-dienes, enabling access to chiral bridged bicyclo[3.3.1]nonanes with multiple stereocenters by tuning the sulfenylating reagents nih.gov. Research at the University of Iceland has also explored asymmetric organocatalysis for the enantiomerically pure synthesis of bicyclo[3.3.1]nonanes, showing promising results that require further optimization skemman.is.
Intramolecular Double Stereodifferentiation in Bicyclic this compound Synthesis
Intramolecular double stereodifferentiation is a strategy that utilizes existing stereocenters within a molecule to control the formation of new ones during a reaction, leading to high diastereoselectivity. This approach has been applied to the synthesis of bicyclic this compound systems. One example is the development of an intramolecular double stereodifferentiation methodology for the synthesis of (S,S)-2,8-diazobicyclo[4.3.0]this compound, a key intermediate for the fluoroquinolone Moxifloxacin acs.org. This method employed a dual chiral-auxiliary strategy to ensure high stereoselectivity in a hydrogenation reaction, successfully building the cis- fishersci.cacenmed.com bicyclic system with the desired stereochemistry acs.org. The process demonstrated robustness on a hectogram scale, highlighting its potential for commercial application acs.org. Intramolecular reactions, such as Michael additions of β-ketoester anions, have also been shown to be effective in the diastereoselective construction of vicinally substituted carbocycles, which can be relevant to building bicyclic this compound frameworks taltech.ee. Stereoselectivity in alkenoxyl radical ring closures, another type of intramolecular reaction, can arise from cumulative steric effects, where substituents influence the stereochemical outcome rsc.org.
Synthesis of Heteroatom-Containing Bicyclic this compound Derivatives
Bicyclic this compound frameworks containing heteroatoms, such as nitrogen and oxygen, are prevalent in natural products and pharmaceuticals. The synthesis of these structures presents unique challenges and opportunities.
Azabicyclo[3.2.2]this compound and its Derivatives
Azabicyclo[3.2.2]this compound and its derivatives are important structural motifs found in various biologically active compounds. Several synthetic routes have been developed to access this bicyclic system. One approach involves the preparation of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones via a Beckmann rearrangement and subsequent reduction of the lactam intermediates ualberta.canih.gov. Alternatively, a Schmidt reaction can be used to convert bicyclo[2.2.2]octan-2-ones to lactams, followed by reduction to yield 3-azabicyclo[2.2.2]nonanes nih.gov. Another method for synthesizing 3-azabicyclo[3.2.2]nonanes involves a one-step procedure from bicyclo[2.2.2]octan-2-ones ualberta.ca. These synthetic strategies have been applied to the preparation of compounds exhibiting antiprotozoal activities ualberta.canih.govmdpi.comresearchgate.net. For instance, some 2-azabicyclo[3.2.2]this compound derivatives have shown activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 ualberta.canih.gov. Structural variations, such as the attachment of basic side chains or aromatic residues, have been explored to optimize antiprotozoal activity and selectivity mdpi.comresearchgate.net.
Diazabicyclo[3.3.1]this compound and Related Structures
Diazabicyclo[3.3.1]this compound, also known as bispidine, is a well-studied bicyclic diamine with a bridged structure ontosight.aimdpi.com. It serves as a versatile building block for pharmaceuticals, agrochemicals, and other bioactive molecules ontosight.ai. Various methods exist for the synthesis of 3,7-diazabicyclo[3.3.1]nonanes, including Mannich reaction-based synthesis from carbonyl compounds and aliphatic amines, transformation of 4-piperidones, acid hydrolysis of carboxylic acid nitrile derivatives, cyclization of 3,5-bifunctional piperidine (B6355638) derivatives, and ring-opening of the 1,3-diazaadamantane cycle mdpi.com. A facile one-pot tandem Mannich annulation has been reported for the synthesis of 3-azabicyclo[3.3.1]this compound scaffolds from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) rsc.org. The synthesis and study of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes and their derivatives have also been reported, often synthesized from 3,7-diazabicyclo[3.3.1]nonan-9-one researchgate.net. These structures can adopt a chair–boat conformation for the bicyclo[3.3.1]this compound ring researchgate.net. Diazabicyclo[3.3.1]this compound derivatives, such as 9,9-disubstituted-3,7-diazabicyclo[3.3.1]this compound-2,4,6,8-tetraones, are used in the synthesis of natural products like lupine alkaloids and as building blocks for biologically active compounds iucr.org.
Triazabicyclo[3.3.1]this compound Derivatives
Triazabicyclo[3.3.1]this compound derivatives, containing three nitrogen atoms within the bicyclic framework, are less explored in the literature compared to their diaza counterparts, potentially due to synthetic challenges researchgate.net. However, methods for their synthesis have been reported. This includes the synthesis of 3,7,9-triazabicyclo[3.3.1]this compound derivatives researchgate.net. The first synthesis of substituted 2,6,9-triazabicyclo[3.3.1]this compound was described by Katritzky and co-workers researchgate.net. Another route involves the thermolysis of β-aminocrotonamide to synthesize 1,5-dimethyl-2,6,9-triazabicyclo[3.3.1]this compound-3,7-dione researchgate.net. A method for preparing 3,7,9-tribenzyl-3,7,9-triazabicyclo[3.3.1]this compound involves reacting a 1,5-dibenzyl-3,7-dihydroxy-1,5-diazaoctane intermediate with methanesulfonyl chloride, followed by reaction with benzylamine (B48309) google.com. These triazabicyclic compounds hold research value and potential application in the field of biological medicine google.com.
Selenabicyclo[3.3.1]nonene and Selenabicyclo[3.3.1]this compound Derivatives
The synthesis of novel derivatives of 9-selenabicyclo[3.3.1]this compound and 9-selenabicyclo[3.3.1]nonene-2 has been achieved through highly efficient methods utilizing the adduct of the transannular addition of SeBr₂ to 1,5-cyclooctadiene. mdpi.comresearchgate.netnih.govmdpi.com These methods offer high yields and are considered to meet the criteria of click chemistry. mdpi.comresearchgate.netnih.gov
One approach involves the amination of the SeBr₂-1,5-cyclooctadiene adduct, leading to diamino selenabicyclo[3.3.1]this compound derivatives and their dihydrobromide salts in high yields (88–98%) in a single step. mdpi.comresearchgate.net
A selective reaction of 2,6-dibromo-9-selenabicyclo[3.3.1]this compound with acetonitrile (B52724) has been discovered, yielding 6-bromo-9-selenabicyclo[3.3.1]nonene-2. mdpi.comnih.gov This monobrominated compound serves as a valuable starting material for the synthesis of a new class of selenabicyclo[3.3.1]nonene-2 derivatives. mdpi.comnih.gov For instance, 6-alkoxy-9-selenabicyclo[3.3.1]nonenes have been synthesized in excellent yields (94–99%) via nucleophilic substitution of the bromine by alcohols. mdpi.comnih.gov This alkoxylation reaction proceeds efficiently in acetonitrile in the presence of sodium bicarbonate at room temperature. mdpi.com
Further transformations of 6-bromo-9-selenabicyclo[3.3.1]nonene-2 include conversion to the corresponding azide (B81097) using sodium azide in aqueous acetonitrile, followed by reduction with triphenylphosphine (B44618) and hydrolysis to yield 6-amino-9-selenabicyclo[3.3.1]nonene-2 in 88% yield. mdpi.com
A new family of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes has also been synthesized in high yields. nih.gov This method is based on the generation of the 9-selenabicyclo[3.3.1]this compound-2,6-dithiolate anion from the bis-isothiouronium salt of 2,6-dibromo-9-selenabicyclo[3.3.1]this compound. nih.gov Nucleophilic substitution of this dithiolate anion with alkyl, allyl, and benzyl (B1604629) halides afforded the corresponding derivatives in 90–99% yields. nih.gov Additionally, the reaction of the dithiolate anion with alkyl propiolates resulted in the formation of 2,6-di(vinylsulfanyl)-9-selenabicyclo[3.3.1]nonanes. nih.gov
These synthetic approaches provide access to a variety of functionalized selenabicyclo[3.3.1]this compound and selenabicyclo[3.3.1]nonene derivatives, which are of interest due to the potential biological activity of organoselenium compounds. nih.govsemanticscholar.org
Methodologies for Polycyclic this compound Core Construction
The construction of polycyclic frameworks containing a this compound core, such as the bicyclo[4.3.0]this compound (hydrindane) and bicyclo[3.3.1]this compound systems, is a significant challenge in organic synthesis. Various methodologies have been developed to address this, including intramolecular Diels-Alder reactions and metathesis strategies.
Intramolecular Diels-Alder Reactions for Hydrindane (Bicyclo[4.3.0]this compound) Cores
The bicyclo[4.3.0]this compound scaffold, also known as hydrindane, is a common structural motif found in many terpenoid natural products and often contains a significant portion of the molecule's stereochemistry. mdpi.comnih.gov Intramolecular Diels-Alder (IMDA) reactions are valuable for the synthesis of polycyclic structures, including those with a hydrindane core. mdpi.comcdnsciencepub.com This cycloaddition provides a systematic way to introduce contiguous stereocenters with relative ease, and its reactivity and selectivity are well-understood. mdpi.com
IMDA reactions have been successfully applied to the synthesis of both cis- and trans-hydrindane (B1202327) products. For example, a Diels-Alder/carbocyclization cascade involving a dieneyne and acrolein has been shown to yield cis-hydrindane (B1200222) products with high yields (up to 96%) and excellent diastereoselectivities (ca. 17:1). mdpi.com In this process, a primary Diels-Alder reaction is followed by spontaneous cyclization. mdpi.com
The IMDA strategy has been particularly valuable in the total synthesis of natural products featuring the hydrindane core. Examples include the synthesis of (−)-retigeranic acid, where an intramolecular Diels-Alder reaction of a tethered diene led to regioisomers that were subsequently resolved to the desired natural product. mdpi.comnih.gov Another application is in the synthesis of (−)-isopulo'upone, where a chiral copper reagent catalyzed an efficient IMDA cycloaddition to afford the trans-hydrindane core in high yield (91%). mdpi.com Tandem intramolecular Diels-Alder reactions have also been employed in the synthesis of complex molecules like (+)-FR182877. mdpi.com
While intermolecular Diels-Alder reactions have also been used to construct the cis-hydrindane moiety in the synthesis of tricyclic skeletons of diterpenoids like aberrarone, IMDA reactions offer advantages in terms of controlling stereochemistry and forming fused ring systems in a single step. rsc.orgnih.gov The incorporation of an endocyclic double bond into the bicyclo[4.3.0]nonene scaffold through intermolecular Diels-Alder reactions has been explored for the synthesis of carbobicyclic nucleoside analogues with potential antiviral activity. nih.govacs.org
Metathesis Strategies in Ring Formation
Metathesis reactions, particularly ring-closing metathesis (RCM), have become a notable method for ring-forming reactions and are increasingly used in the synthesis of natural products. mdpi.comnih.govresearchgate.net The use of Grubbs or Grubbs-Hoveyda catalysts is common in these reactions. mdpi.com
Metathesis strategies have been documented for the synthesis of hydrindanes (bicyclo[4.3.0]nonanes). mdpi.comnih.gov Bicyclo[2.2.2]octenes, readily synthesized from Diels-Alder cycloadditions, are useful substrates for these reactions, providing hydrindane scaffolds with various functionalizations. mdpi.com Enyne metathesis has also found application in the synthesis of hydrindanes, although less frequently than in the synthesis of larger or heterocyclic ring systems. mdpi.comnih.gov Palladium, platinum, gold, and ruthenium catalysts have been employed in enyne metathesis for hydrindane core formation. mdpi.com For instance, gold catalysts have been shown to form substituted hydrindadienes in good yields from dienynes. mdpi.com
Metathesis reactions offer a rapid entry into the hydrindane core, complementing cycloaddition methods. mdpi.com Beyond hydrindanes, metathesis has been applied to construct other this compound-related frameworks. For example, a sequential Claisen rearrangement/Grubbs olefin cross-metathesis strategy has been used in the synthesis of garsubellin A, a natural product containing a bicyclo[3.3.1]this compound core. acs.orgnih.gov Ring-closing metathesis has also been utilized in the synthesis of macrolactams and can be employed in tandem ring opening-ring closing processes. researchgate.netharvard.edu
Application in Total Synthesis of Natural Products
Polycyclic this compound cores are prevalent in a wide range of natural products with diverse biological activities, making their efficient synthesis a key aspect of total synthesis efforts. nih.govuky.edu Methodologies discussed, such as intramolecular Diels-Alder reactions and metathesis, are frequently employed to construct these complex structures.
The hydrindane (bicyclo[4.3.0]this compound) core is particularly common in terpenoid natural products. nih.gov Intramolecular Diels-Alder reactions have been instrumental in the total synthesis of such compounds, including cytochalasins, (−)-retigeranic acid, and (−)-isopulo'upone. mdpi.comnih.gov Other natural products whose syntheses have featured IMDA reactions to form bicyclo[4.3.0]nonene or related cores include abyssomicin C, ophirin B, basiliolides, and transtaganolides. mdpi.com
The bicyclo[3.3.1]this compound core is also found in natural products like polycyclic polyprenylated acylphloroglucinols (PPAPs), such as garsubellin A and 7-epi-clusianone. acs.orgnih.govuky.edu Synthetic strategies for these compounds have involved direct cyclization reactions and alkynylation-aldol strategies to construct the bicyclic core. acs.orgnih.govuky.edu A bioinspired Lewis acid-catalyzed epoxypolyene cyclization has been developed to construct the tetracyclic framework containing a bicyclo[3.3.1]this compound core in the total synthesis of berkeleyone A and preaustinoid A. nih.gov
Rearrangement reactions can also play a significant role in the total synthesis of natural products with this compound-related cores. For example, the total synthesis of (−)-rhodomollanol A, which contains a 7-oxabicyclo[4.2.1]this compound core, features a photo-Nazarov cyclization/intramolecular cycloetherification cascade to forge this central structure. acs.orgnih.gov The bicyclo[2.2.2]diazaoctane cores of certain natural products are proposed to be biosynthesized via intramolecular hetero-Diels-Alder cycloaddition, and laboratory synthesis has explored this pathway. acs.org
Metathesis strategies, as discussed earlier, contribute to the synthesis of natural products by enabling the formation of cyclic and polycyclic systems, including those with this compound frameworks. mdpi.comnih.gov
Industrial and Pharmaceutical Synthesis of this compound-Related Intermediates
This compound-related structures are also relevant in the industrial and pharmaceutical sectors, particularly as intermediates in the synthesis of various compounds.
Optimization of Processes for Energetic Material Precursors (e.g., DPT)
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]this compound (DPT) is a key intermediate in the synthesis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a powerful explosive. sid.irresearchgate.netbibliotekanauki.pl The modified Bachmann process, which involves the nitrolysis of hexamine in the presence of ammonium (B1175870) nitrate-nitric acid and acetic anhydride (B1165640), is a known route for the production of HMX, with DPT identified as a key intermediate. sid.irbibliotekanauki.pl
Optimization of the synthesis of DPT is crucial for improving the efficiency and production capacity of HMX. An improved and facile process for synthesizing DPT from urea (B33335) has been developed, utilizing N,N'-dinitrourea (DNU) as an intermediate. sid.ir Various operating parameters such as temperature, pH, and molar ratio of reagents have been optimized to maximize the yield and purity of DPT. sid.ir This low-cost method is concise and operationally simple. sid.ir
While conventional nitrating agents like HNO₃/NH₄NO₃ in the nitration of DPT to HMX result in relatively low yields (maximum 45%), research efforts have focused on optimizing this nitration process. acs.org A promising method involves the nitration of DPT under the influence of ionic liquids. acs.org Theoretical studies suggest that ionic liquids enhance the formation of nitrating species (NO₂⁺ and NO⁺) and lower the energy barriers of critical reaction pathways through supramolecular structures. acs.org
Optimization studies using methods like central composite design (CCD) have been applied to the modified Bachmann process for DPT synthesis to increase efficiency and production capacity. bibliotekanauki.pl Factors such as the volume of ammonium nitrate-nitric acid solution, nitration temperature, reactor addition time, and volume of acetic anhydride have been examined to determine their impact on the efficiency of the nitration. bibliotekanauki.pl These studies have shown that DPT can be obtained with satisfactory efficiency and production capacity under optimized conditions. bibliotekanauki.pl
Synthesis of Key Pharmaceutical Intermediates (e.g., Moxifloxacin)
The synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, relies on the incorporation of a specific chiral bicyclic intermediate, (S,S)-2,8-diazabicyclo[4.3.0]this compound. asianpubs.orgevitachem.comacs.orgacs.org This intermediate is often referred to simply as "this compound" in the context of Moxifloxacin synthesis due to its nine-atom bicyclic ring structure. asianpubs.org The stereochemistry of this intermediate is critical for the desired pharmacological activity of Moxifloxacin. acs.org
Various synthetic routes have been developed to prepare (S,S)-2,8-diazabicyclo[4.3.0]this compound. One common approach involves a resolution process, starting from a racemic mixture of a precursor molecule. asianpubs.orgresearchgate.nettsijournals.com This often includes the coupling of 2,3-pyridine dicarboxylic acid with benzylamine, followed by reduction steps and resolution with a chiral acid, such as D-(-) tartaric acid, to obtain the desired enantiomer. asianpubs.orgtsijournals.com
Alternative stereoselective reduction procedures have also been explored to introduce the required chirality earlier in the synthesis, avoiding the need for resolution of a racemate. asianpubs.org One such method involves intramolecular double stereodifferentiation using dual chiral auxiliaries to control the stereochemistry during hydrogenation reactions. acs.orgacs.org This strategy has demonstrated high stereoselectivity in building the cis- fishersci.cafishersci.no bicyclic system with the desired configuration. acs.orgacs.org For example, a precursor like 1,6-Bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione, prepared from readily available materials, can be subjected to hydrogenation to yield chiral intermediates. acs.orgacs.org
The final step in the synthesis of Moxifloxacin typically involves the condensation of the chiral (S,S)-2,8-diazabicyclo[4.3.0]this compound intermediate with a fluoroquinolone core structure. google.comgoogle.comgoogleapis.com This core structure is often 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or its ethyl ester. evitachem.comgoogle.comgoogle.comresearchgate.netgoogleapis.com The condensation reaction is usually carried out in an organic solvent and may involve the use of an acid-binding agent or proceed in the absence of a base depending on the specific process. google.comgoogle.comgoogleapis.comgoogleapis.com
Research findings highlight efforts to optimize these synthetic processes for improved yield, purity, and efficiency. For instance, studies have investigated the reaction kinetics of the nucleophilic substitution step between the quinolone core and the diazabicyclo[4.3.0]this compound. researchgate.net Additionally, novel methods for preparing the chiral intermediate with high enantiomeric purity and yield have been developed, including approaches that minimize or eliminate the need for chiral resolution. acs.orgresearchgate.net
Below is an example of how synthetic data might be presented, based on reported research findings on the synthesis of the (S,S)-2,8-diazabicyclo[4.3.0]this compound intermediate:
Table 1: Example Synthetic Route Data for (S,S)-2,8-Diazabicyclo[4.3.0]this compound Synthesis
| Step | Description | Key Reagents/Conditions | Reported Yield (%) | Enantiomeric Purity (ee %) |
|---|---|---|---|---|
| 1 | Coupling of 2,3-Pyridine Dicarboxylic Acid with Benzylamine | Benzylamine | >90 asianpubs.org | N/A |
| 2 | Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., Pd/C) asianpubs.org | ~90 asianpubs.org | Racemic asianpubs.org |
| 3 | Resolution of Racemate | D-(-) Tartaric Acid, Solvent (e.g., Ethanol, Water) asianpubs.orgtsijournals.com | Variable (depends on process) researchgate.nettsijournals.com | >99 acs.orgacs.org |
| 4 | Deprotection | Hydrolysis (e.g., KOH in aqueous methanol) asianpubs.org | ~95 (for this compound) asianpubs.org | >99 acs.orgacs.org |
Further research details include the use of specific catalysts, solvents, temperatures, and reaction times to achieve optimal results in both the synthesis of the intermediate and the final condensation step. acs.orgacs.orggoogle.comgoogle.comgoogleapis.comresearchgate.netgoogleapis.com The development of efficient and scalable synthetic routes for (S,S)-2,8-diazabicyclo[4.3.0]this compound is paramount for the industrial production of Moxifloxacin. evitachem.comacs.orgacs.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
|---|---|
| This compound | 8141 wikipedia.orgnih.gov |
| Moxifloxacin | 152946 nih.govwikipedia.orgguidetopharmacology.orgmims.com |
| Moxifloxacin Hydrochloride | 101526 nih.gov |
| (S,S)-2,8-Diazabicyclo[4.3.0]this compound | Not directly found, but related to bicyclo[4.3.0]this compound structure. Often referred to as "this compound" in this context. asianpubs.orgevitachem.com |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | Not directly found, but related structures exist. |
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 483180 fishersci.canih.gov |
| Cyclopropylamine | 69828 fishersci.nofishersci.fithegoodscentscompany.com |
| 1,2,4,5-Tetrafluorobenzene | 9474 fishersci.casigmaaldrich.comfishersci.comuni.lunih.gov |
Computational and Theoretical Studies on Nonane Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamics and interactions of nonane (B91170) molecules. These methods are based on classical mechanics and use force fields to describe the potential energy of the system as a function of its atomic coordinates.
Atomistic Simulations for Nucleation Mechanisms
Atomistic simulations are instrumental in understanding the initial stages of phase transitions, such as the condensation of this compound vapor into liquid droplets. These simulations track the trajectories of individual atoms over time, providing a detailed picture of the nucleation process.
Studies on binary mixtures, such as n-nonane/1-alcohol, have revealed complex nucleation mechanisms. The pathway of nucleation can shift from a single-pathway mechanism to a two-pathway or even a multi-pathway mechanism depending on the specific alcohol mixed with n-nonane. acs.org This behavior is influenced by the miscibility of the components. For instance, in simulations of n-nonane and ethanol, a multipathway nucleation mechanism was discovered. acs.org
In high-pressure systems, such as n-nonane/methane mixtures, molecular dynamics simulations have shown that binary clusters formed during nucleation are often inhomogeneous, with the composition of the critical cluster differing significantly from the bulk liquid equilibrium value. researchgate.netaip.org For example, at a pressure of 60 bar and a temperature of 240 K, the mole fraction of methane in the critical cluster can be as high as 80%. researchgate.net
The following table summarizes key findings from atomistic simulations of this compound nucleation:
| System | Key Findings | Nucleation Mechanism |
| n-Nonane/1-Alcohol | Nucleation behavior evolves with the chain length of the alcohol. | Switches from single-pathway to multi-pathway and two-pathway mechanisms. acs.org |
| n-Nonane/Methane | Critical clusters are rich in methane, demonstrating structuring effects. researchgate.net | Inhomogeneous nucleation. researchgate.netaip.org |
Molecular Dynamics Studies of Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at interfaces, such as the liquid-vapor interface or at the boundary with a solid surface. mdpi.com These simulations provide insights into properties like interfacial tension and the molecular arrangement at the interface.
MD simulations can be used to study the adsorption and arrangement of molecules at interfaces, which is crucial for understanding processes like lubrication and wetting. For instance, studies on similar alkanes like dodecane on silica surfaces reveal the formation of ordered, solid-like layers at the interface, a phenomenon known as interfacial crystallization. aip.org The morphology of these layers is dependent on temperature and interactions with the surface. aip.org
The interfacial tension of mixtures containing alkanes can be accurately predicted using MD simulations. mdpi.com These simulations have shown that factors like pressure, temperature, and the composition of the gas and liquid phases influence the enrichment of components at the interface. mdpi.com
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, based on the principles of quantum mechanics, are used to elucidate the electronic structure of molecules and the mechanisms of chemical reactions. These methods can predict reaction pathways, transition state energies, and reaction rates, providing a fundamental understanding of chemical transformations involving this compound. rsc.orgnih.govresearchgate.net
For a molecule like this compound, quantum chemical calculations can be applied to study:
Combustion reactions: Understanding the elementary steps in the oxidation of this compound, including the formation of various radical species and intermediate products. A detailed chemical kinetic reaction mechanism for n-alkanes from n-octane to n-hexadecane has been developed, which includes reactions of alkyl radicals formed from n-nonane. osti.gov
Pyrolysis: Investigating the thermal decomposition of this compound, predicting the primary products and the reaction pathways.
Catalytic reactions: Modeling the interaction of this compound with catalyst surfaces to understand mechanisms of isomerization, cracking, and reforming.
These calculations help in the development of detailed kinetic models that are essential for the design and optimization of chemical reactors and combustion engines. rsc.org
Graph Theoretical Analysis of this compound Isomers
Graph theory provides a mathematical framework to analyze the structure of molecules. In this approach, atoms are represented as vertices and chemical bonds as edges of a graph. This allows for the calculation of various topological indices that can be correlated with the physicochemical properties of the 35 structural isomers of this compound (C9H20). researchgate.netifmo.rudocbrown.infoquora.comwikipedia.org
The analysis of this compound isomers has shown that variations in many physical and chemical properties are strongly influenced by the molecular connectivity and topology. researchgate.net By constructing grid graphs where isomers are represented by coordinates based on paths of length two and three, trends in thermodynamic properties can be traced to the molecular structure. researchgate.net
Graph-theoretical descriptors, such as the spectrum of the graph, can be used to predict properties. For example, the spectral radius of the graph, which represents the highest energy level of the molecule in quantum chemistry, and the "spectral gap" have been shown to correlate with the density of this compound isomers. ifmo.ru
Computational Fluid Dynamics in Combustion Modeling
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. wikipedia.orgekb.eg In the context of this compound, CFD is crucial for modeling its combustion in various applications, such as internal combustion engines and industrial furnaces. wikipedia.orgresearchgate.netmdpi.com
CFD simulations of this compound combustion involve solving the governing equations for fluid flow (Navier-Stokes equations) coupled with models for chemical kinetics, turbulence, and heat transfer. wikipedia.org Various combustion models can be incorporated into CFD codes to represent the complex chemical reactions occurring during the burning of this compound. wikipedia.org These models include:
Eddy Break-Up Model: Relates the rate of reaction to the turbulence characteristics of the flow.
Laminar Flamelet Model: Treats the turbulent flame as an ensemble of laminar flamelets.
Presumed Probability Distribution Function (PDF) Model: A statistical approach to account for the interaction between turbulence and chemistry. wikipedia.org
These simulations can predict important parameters such as flame temperature, species concentrations (e.g., CO2, NOx), and heat release rates, which are vital for designing more efficient and cleaner combustion systems. researchgate.netmdpi.com
Application of Computational Methods in Chemical Engineering Processes
Computational methods are integral to the design, analysis, and optimization of chemical engineering processes involving this compound. dokumen.pubtaylorfrancis.comarchive.orgfrontiersin.orgethernet.edu.et These methods are applied across various unit operations and systems.
Key applications include:
Process Modeling and Simulation: Software packages are used to model entire chemical plants, allowing for the simulation of processes like distillation for separating this compound from crude oil, or chemical reactors for its conversion. This includes solving systems of ordinary and partial differential equations that describe the process dynamics. dokumen.pubfrontiersin.org
Fluid Dynamics: CFD is used to model the flow of this compound in pipelines, reactors, and other equipment to ensure efficient transport and mixing.
Thermodynamic Property Prediction: Computational models are used to estimate the thermodynamic properties of this compound and its mixtures, which are essential for process design and equipment sizing.
These computational tools enable chemical engineers to design safer, more efficient, and more sustainable processes for the production and use of this compound.
Q & A
Q. How can nonane be synthesized and characterized in laboratory settings?
this compound is typically synthesized via hydrogenation of nonene (C₉H₁₈) using catalysts like palladium or nickel . Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Experimental protocols should adhere to standardized methods for alkane synthesis, including inert atmosphere conditions to prevent oxidation .
Q. What experimental methods are used to determine this compound’s solubility in polar and nonpolar solvents?
Q. What safety protocols are essential for handling this compound in laboratory environments?
this compound’s flammability (flash point: 30°C) necessitates explosion-proof equipment, grounded containers, and ventilation systems to mitigate vapor accumulation . Toxicity assessments (e.g., Draize test for skin irritation) indicate moderate hazards, requiring personal protective equipment (PPE) and emergency protocols for pulmonary edema prevention .
Advanced Research Questions
Q. How can nucleation rates of this compound in high-pressure methane mixtures be modeled using gradient theory?
Gradient theory, combined with the Peng-Robinson equation of state, predicts nucleation rates by analyzing interfacial tension and critical cluster formation. Computational studies compare theoretical results with experimental data from static diffusion cloud chambers, addressing discrepancies caused by assumptions about cluster translational energy .
Q. What experimental designs resolve contradictions in this compound combustion kinetics under varying oxygen concentrations?
Contradictions in ignition delay times (e.g., shock tube vs. rapid compression machine data) are resolved via sensitivity analysis and kinetic modeling. Mechanisms are validated using laser-induced fluorescence (LIF) to track intermediate species like formaldehyde (CH₂O) during combustion .
Q. How do molecular dynamics simulations improve understanding of this compound’s role in hydrocarbon mixtures for fuel optimization?
Simulations using the Lennard-Jones potential model this compound’s evaporation and aggregation behaviors in jet fuels. Snapshots of cluster dynamics at nanosecond scales reveal how branching isomers (e.g., 2-methyloctane) alter fuel performance metrics like cetane number .
Methodological Considerations
- Data Contradiction Analysis : When nucleation rates from expansion cloud chambers conflict with theoretical predictions, apply Monte Carlo simulations to account for experimental uncertainties (e.g., temperature gradients) .
- Mixed-Methods Approaches : Combine quantitative combustion analysis (e.g., flame speed measurements) with qualitative solvent performance studies (e.g., solvatochromic dye tests) to assess this compound’s multifunctional applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
